

Biological evaluation of 2-Oxa-7-azaspiro[4.4]nonan-1-one derivatives

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Compound of Interest

Compound Name: 2-Oxa-7-azaspiro[4.4]nonan-1-one

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Comparative Biological Evaluation of Spiro[4.4]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative biological evaluation of 2-azaspiro[4.4]nonan-1,3-dione derivatives, a class of compounds structurally related to **2-oxa-7-azaspiro[4.4]nonan-1-one**. Due to a lack of publicly available biological data on **2-oxa-7-azaspiro[4.4]nonan-1-one** derivatives, this guide focuses on the anticonvulsant properties of their aza-analogs to provide relevant insights for researchers in the field. The guide also includes standardized experimental protocols for key biological assays to support further research and development.

Anticonvulsant Activity of 2-Azaspiro[4.4]nonane-1,3-dione Derivatives

A study of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione revealed their potential as anticonvulsant agents. The evaluation was conducted using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc.MET) tests in animal models. The median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, was determined for each compound.^{[1][2][3]}

Table 1: Anticonvulsant Activity of 2-Azaspiro[4.4]nonane-1,3-dione Derivatives^[1]

Compound	Linker (X)	ED50 (mg/kg) in MES test	ED50 (mg/kg) in sc.MET test
1a	-CH2-	> 300	> 300
1j	-NH-	> 300	76.27

MES: Maximal Electroshock Seizure; sc.MET: subcutaneous Pentylenetetrazole. Lower ED50 values indicate higher potency.

The data indicates that the nature of the linker between the spirocyclic core and the phenyl ring significantly influences the anticonvulsant activity. The derivative with an imine linker (1j) showed notable activity in the sc.MET test, suggesting potential efficacy against absence seizures, whereas the analog with a methylene linker (1a) was inactive in both tests.^{[1][2]}

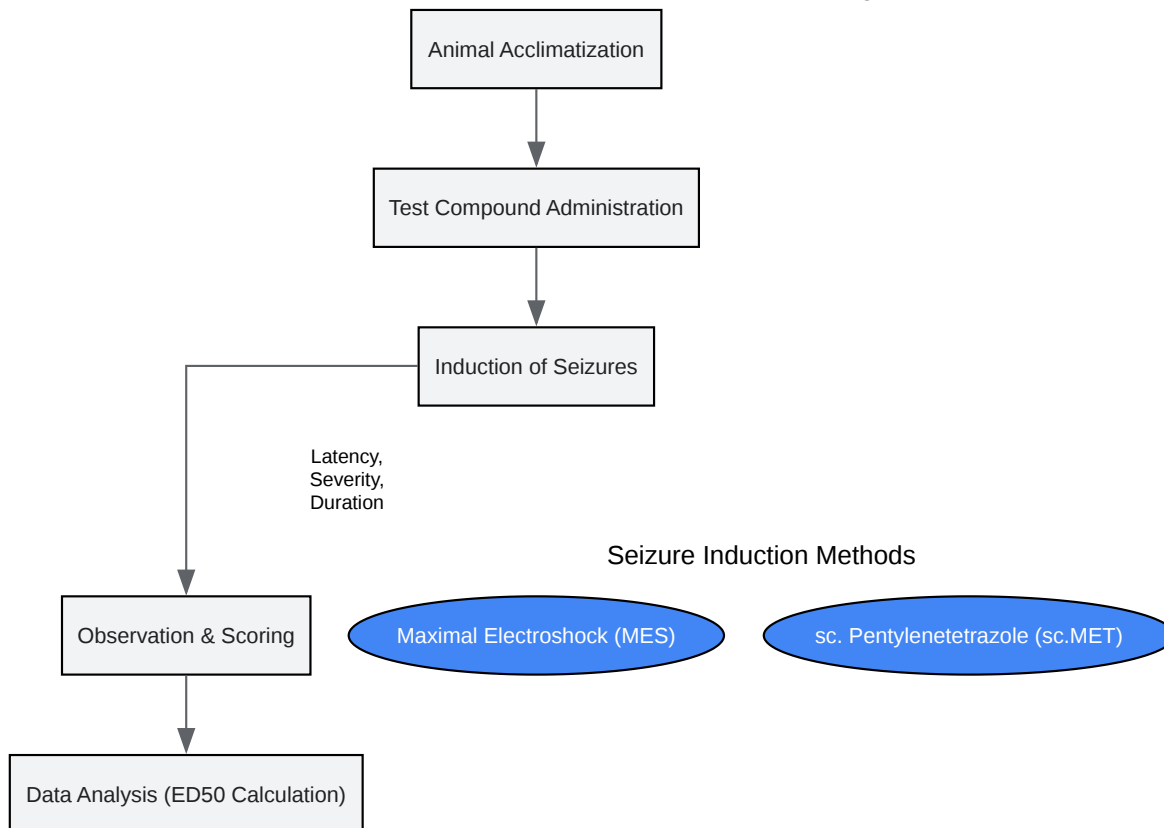
Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key biological assays are provided below.

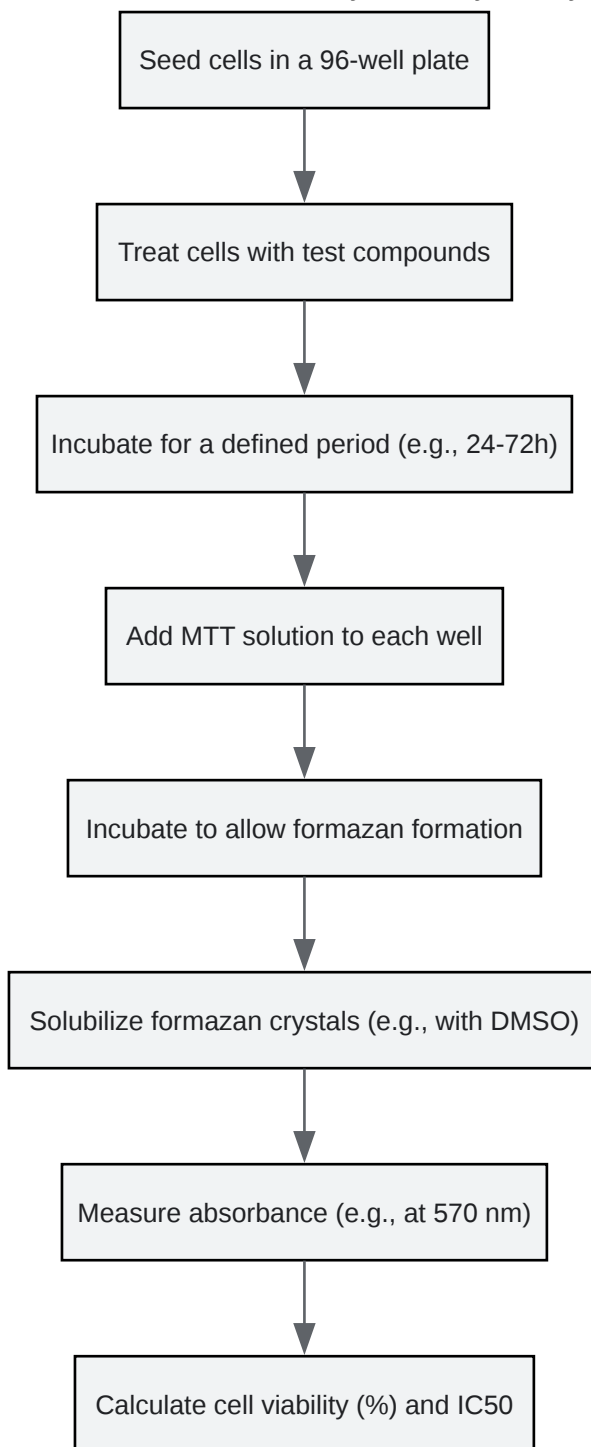
Anticonvulsant Screening

The following diagram outlines a general workflow for in vivo anticonvulsant drug screening.

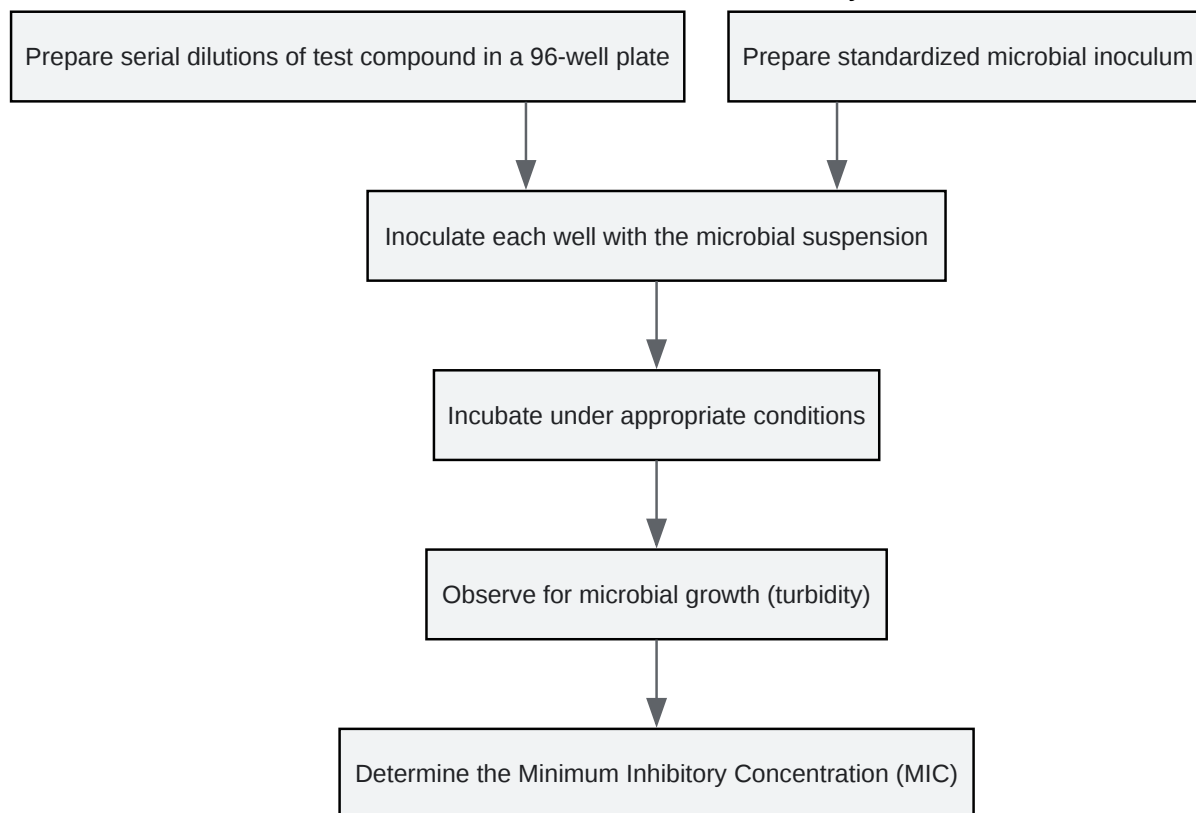
Workflow for In Vivo Anticonvulsant Screening



Workflow of the MTT Cytotoxicity Assay



Workflow for Broth Microdilution Assay



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References

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